![molecular formula C17H21NO5 B1642641 Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B1642641.png)
Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a dioxoisoindolinyl moiety, and a methylbutanoate chain. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of tert-butyl 3-methylbutanoate with 2-hydroxy-1,3-dioxoisoindoline under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Aplicaciones Científicas De Investigación
Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)- has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Mecanismo De Acción
The mechanism of action of Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors that regulate cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (1,3-dioxoisoindolin-2-yl) carbonate
- tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate
- tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate
Uniqueness
Compared to these similar compounds, Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)- stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C17H21NO5 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(1,3-dioxoisoindol-2-yl)oxy-3-methylbutanoate |
InChI |
InChI=1S/C17H21NO5/c1-10(2)13(16(21)22-17(3,4)5)23-18-14(19)11-8-6-7-9-12(11)15(18)20/h6-10,13H,1-5H3/t13-/m0/s1 |
Clave InChI |
JSUWPTFAHGCIFF-ZDUSSCGKSA-N |
SMILES |
CC(C)C(C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O |
SMILES isomérico |
CC(C)[C@@H](C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
CC(C)C(C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B1642560.png)
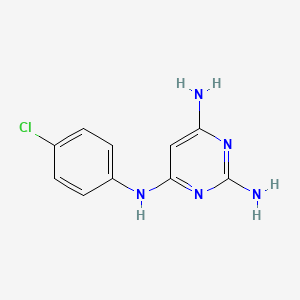

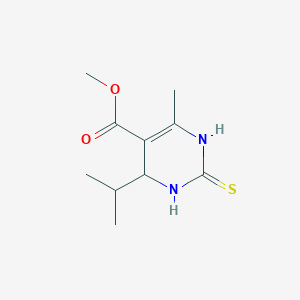
![2-Methylthieno[2,3-c]pyridine](/img/structure/B1642582.png)
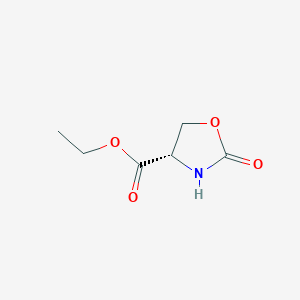
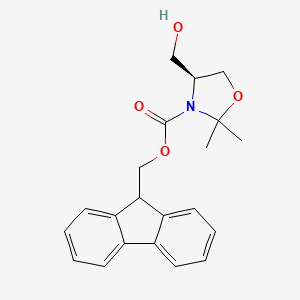

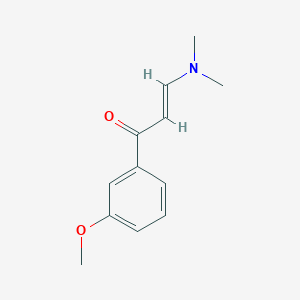
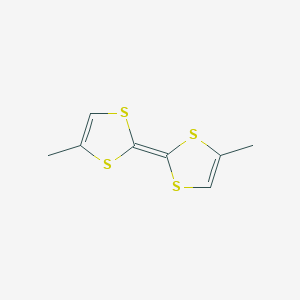
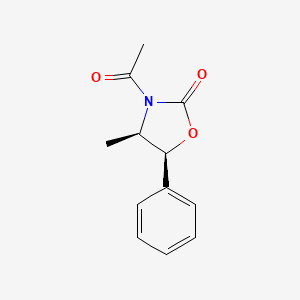

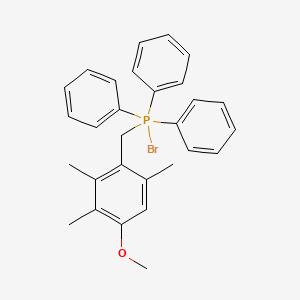
![2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid](/img/structure/B1642614.png)
